molecular formula C18H23N3O4 B2509530 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021213-97-7

3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2509530
CAS No.: 1021213-97-7
M. Wt: 345.399
InChI Key: CCXUESAGMHTREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, a chemotype of growing importance in medicinal chemistry and pharmacology research. This compound features a unique spirocyclic structure that serves as a privileged scaffold for developing novel therapeutic agents. Key Research Applications and Value: Novel Delta Opioid Receptor (DOR) Agonist: Derivatives of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core have been identified as a novel, selective chemotype for the delta opioid receptor (DOR) . This receptor is a promising target for various neurological and psychiatric disorders, including chronic pain, migraine, and anxiety . Unlike traditional DOR agonists like SNC80, which are strong β-arrestin recruiters and associated with adverse effects such as seizures, this new chemotype is reported to be slightly biased toward G-protein signaling . This distinct signaling profile may offer an improved therapeutic window and reduced side effects, making it a valuable tool for differentiating new clinical candidates from previous failures . Mitochondrial Permeability Transition Pore (PTP) Inhibition: Spirocyclic hydantoin derivatives are also investigated for their role in mitochondrial biology. Related 1,3,8-triazaspiro[4.5]decane molecules have been studied as inhibitors of the mitochondrial permeability transition pore (PTP) through an interaction with the c subunit of FO-ATP synthase . This mechanism is a key target in research for cardioprotection, particularly in mitigating cell death during ischemia-reperfusion injury . Chemical Structure and Further Research: The core structure is a spiro-connected bicyclic hydantoin (imidazolidine-2,4-dione), a heterocyclic framework known for its diverse pharmacological activities . The specific substitution pattern on the spiro core, including the 3-ethyl group and the 2-phenoxypropanoyl moiety, is designed to modulate the compound's properties, potency, and selectivity for advanced research applications. Disclaimer: This product is for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information presented is for informational purposes and is based on scientific literature regarding the compound's chemical class.

Properties

IUPAC Name

3-ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-21-16(23)18(19-17(21)24)9-11-20(12-10-18)15(22)13(2)25-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXUESAGMHTREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the phenoxypropanoyl group: This step involves the acylation of the spirocyclic core with 2-phenoxypropanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles replace the phenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Pharmacological Applications

  • Prolyl Hydroxylase Inhibition :
    • The compound has been identified as a potent inhibitor of prolyl hydroxylases (PHDs), enzymes that regulate the stability of hypoxia-inducible factors (HIFs) involved in the response to low oxygen levels. Inhibition of PHDs can lead to increased levels of erythropoietin (EPO), making it a candidate for treating anemia and other conditions related to oxygen deficiency .
  • Anticancer Activity :
    • Research indicates that derivatives of triazaspiro[4.5]decane compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of tumor growth . The specific structure of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione enhances its efficacy against certain cancer types.
  • Neuroprotective Effects :
    • Some studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. The introduction of different substituents on the triazaspiro framework can lead to variations in biological activity and selectivity for target enzymes.

Modification Effect on Activity Reference
Addition of phenoxy groupEnhances binding affinity to PHDs
Variation in alkyl chain lengthAlters pharmacokinetic properties
Introduction of halogen substituentsPotential increase in cytotoxicity

Case Studies

  • Efficacy in Anemia Treatment :
    • A case study demonstrated that derivatives similar to this compound effectively increased EPO levels in animal models suffering from anemia due to chronic kidney disease. This highlights the compound's potential as a therapeutic agent in managing anemia .
  • Cancer Cell Line Studies :
    • In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways and inhibited cell proliferation significantly compared to control groups. These findings suggest its potential use as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in biological systems. It may act by:

    Binding to receptors: The compound can bind to specific receptors in the body, modulating their activity.

    Inhibiting enzymes: It may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Modulating ion channels: The compound can affect ion channels, influencing cellular signaling and function.

Comparison with Similar Compounds

The pharmacological and structural properties of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be contextualized against analogous derivatives, as outlined below:

Structural Variations and Activity Trends

Key Substituents and Their Impact :

  • Chelating Groups: The parent compound 1,3,8-triazaspiro[4.5]decane-2,4-dione (11) with a 3-methylpyridine group showed potent PHD2 inhibition (IC₅₀ < 100 nM). Derivatives with N-methyl imidazole (14) or imidazole (15) at the 8-position retained or improved activity, highlighting the necessity of metal-chelating moieties for binding Fe(II) in PHD2 . In contrast, thiophene (12) and phenol (13) derivatives were inactive due to inadequate chelation capacity .
  • Rigidity of the Core :
    • Replacement of the imidazolidine-2,4-dione core with imidazole-2,4-dione (e.g., compounds 36–44) abolished activity, emphasizing the importance of a rigid linker between aromatic and 2-oxoglutarate (2OG)-binding pockets .
Substituent-Specific Comparisons
  • 8-(3,4,5-Trimethoxybenzoyl) derivative (): The bulky trimethoxybenzoyl group may enhance binding through π-π interactions but could introduce steric hindrance, affecting bioavailability .
  • 3-Position Modifications: 3-Isopropyl derivative (): Increased steric bulk at the 3-position could reduce enzymatic access but improve pharmacokinetic stability . 3-(2-Phenoxyethyl) derivative (): Dual substitution at 3- and 8-positions (e.g., 423.5 MW) may enhance target engagement but raise challenges in drug-likeness (e.g., solubility) .
Pharmacological and Physicochemical Data
Compound Name Substituents (3-/8-) Molecular Weight Key Activity/Property Reference
Target Compound 3-Ethyl / 2-phenoxypropanoyl ~391.4* Potent PHD2 inhibition (IC₅₀ < 100 nM)
8-Benzyl derivative 3-Ethyl / Benzyl 289.3 High crystallinity (MP 259–261°C)
8-(3,4,5-Trimethoxybenzoyl) 3-Ethyl / Trimethoxybenzoyl 391.4 Enhanced π-π interactions
8-(2-Fluorobenzoyl) 3-Ethyl / 2-Fluorobenzoyl ~347.3* Improved metabolic stability
3-Isopropyl-8-(methoxypropan-2-yl) 3-Isopropyl / Methoxypropan-2-yl 392.5 Steric hindrance effects

*Estimated based on molecular formula.

Key Findings from SAR Studies
  • Chellation is Essential : Active derivatives (e.g., 11, 14, 15) require substituents capable of coordinating Fe(II) in PHD2’s active site .
  • Rigid Linkers Enhance Activity: Flexible or non-rigid cores (e.g., imidazole-2,4-dione) disrupt binding .
  • Balanced Lipophilicity : While lipophilic groups (e.g., benzyl) improve membrane permeability, excessive hydrophobicity may compromise solubility .

Biological Activity

The compound 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of compounds known as spirohydantoins, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • C : 24
  • H : 27
  • N : 3
  • O : 2

2D Structure

2D Structure

Research indicates that spirohydantoins, including this compound, act primarily as prolyl hydroxylase domain (PHD) inhibitors . These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are essential for cellular responses to oxygen levels. By inhibiting PHDs, these compounds can enhance erythropoietin (EPO) production, potentially providing therapeutic benefits in conditions such as anemia .

Pharmacological Properties

  • Erythropoietin Upregulation : The compound has been shown to significantly increase EPO levels in vivo, which is beneficial for treating anemia.
  • Short-acting Inhibition : It exhibits a short half-life and rapid onset of action, making it suitable for acute treatment scenarios.
  • Minimal Side Effects : The design of this compound aims to minimize off-target effects, particularly avoiding cardiac toxicity associated with hERG channel inhibition .

Case Studies and Research Findings

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the efficacy of spirohydantoins as PHD inhibitors. The research involved high-throughput screening techniques that optimized the structure-activity relationship (SAR) of these compounds, leading to the identification of derivatives with improved pharmacokinetic profiles .

StudyFindings
Bioorganic & Medicinal Chemistry LettersIdentified spirohydantoins as effective PHD inhibitors with significant EPO upregulation in preclinical models .
Journal of Medicinal ChemistryReported on the SAR analysis that led to enhanced efficacy and reduced side effects in triazaspiro compounds .

Anemia Treatment

The primary application of this compound is in the treatment of anemia through EPO modulation. Its ability to stimulate erythropoiesis makes it a candidate for further clinical development.

Cancer Therapy

Given its mechanism of action involving HIF regulation, there is potential for this compound to be explored in cancer therapies where hypoxia plays a critical role in tumor progression and metastasis.

Q & A

Basic Research Questions

Q. How can synthetic routes for 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione be optimized to improve yield and purity?

  • Methodological Answer :

  • Stepwise Synthesis : Begin with a triazaspiro core (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-dione) and introduce substituents via nucleophilic acyl substitution or coupling reactions. For example, attach the 2-phenoxypropanoyl group using a coupling agent like DCC or EDCI in anhydrous DMF .
  • Condition Optimization : Vary temperature (40–80°C), solvent (DMF, THF), and catalysts (e.g., DMAP). Monitor reaction progress via TLC or HPLC. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Microwave Assistance : Reduce reaction times and improve regioselectivity using microwave irradiation (e.g., 100–150 W, 80–120°C) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm spirocyclic structure and substituent positions. For example, the spiro carbon (C-5) typically appears at ~95–100 ppm in 13^{13}C NMR .
  • X-ray Crystallography : Resolve absolute configuration and confirm spiro junction geometry. Similar triazaspiro compounds exhibit dihedral angles of 85–95° between fused rings .
  • Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H]+^+ at m/z 414.18 for C22_{22}H27_{27}N3_3O4_4) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :

  • Enzymatic Assays : Test inhibition of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3) using ELISA-based detection of HIF-1α stabilization in HEK293T cells .
  • Receptor Binding : Screen for δ-opioid receptor agonism via competitive binding assays with 3^3H-DAMGO in CHO-K1 membranes .
  • Cytotoxicity Profiling : Use MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance biological potency?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified acyl groups (e.g., replacing phenoxypropanoyl with trifluoromethylbenzoyl) and compare IC50_{50} values in enzymatic assays .
  • High-Throughput Experimentation (HTE) : Use automated platforms to test >100 variants under diverse conditions (pH, solvents) for PHD inhibition .
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., dione oxygen) and hydrophobic interactions using Schrödinger’s Phase .

Q. What in vivo models are appropriate for evaluating therapeutic efficacy?

  • Methodological Answer :

  • Anemia Models : Administer compound (10–50 mg/kg, oral) in phenylhydrazine-induced anemic rats and measure serum erythropoietin (EPO) levels via ELISA .
  • Neuropathic Pain Models : Test antinociceptive effects in murine chronic constriction injury (CCI) models using von Frey filaments. Compare to gabapentin .
  • Pharmacokinetics : Assess bioavailability (IV vs. oral) in Sprague-Dawley rats with LC-MS/MS quantification of plasma concentrations .

Q. How can conflicting data on biological activity between studies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays in standardized conditions (e.g., 37°C, 5% CO2_2) using identical cell lines and reagent batches .
  • Meta-Analysis : Pool data from independent studies (e.g., IC50_{50} for PHD2 inhibition) and apply statistical models (ANOVA) to identify outliers .
  • Substituent-Specific Effects : Compare trifluoromethyl vs. ethyl groups on spirocyclic cores; the former may enhance metabolic stability but reduce solubility .

Q. What computational methods are effective for predicting off-target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against hERG channels. Acidic substituents (e.g., carboxylates) reduce hERG binding by 70% .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., δ-opioid receptor) for 100 ns to assess binding stability. RMSD <2.0 Å indicates robust interactions .
  • QSAR Modeling : Train models with datasets from PubChem BioAssay (AID 1259351) to predict hepatotoxicity (e.g., ALT elevation) .

Q. What are the potential therapeutic applications beyond initial hypotheses?

  • Methodological Answer :

  • Myelostimulation : Test in cyclophosphamide-induced myelosuppressed mice; monitor white blood cell counts and bone marrow histology .
  • Anticancer Adjuvants : Combine with cisplatin in xenograft models (e.g., A549 lung cancer) to assess synergy via Chou-Talalay analysis .
  • Neuroprotection : Evaluate in MPTP-induced Parkinson’s models via tyrosine hydroxylase immunohistochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.